BLU9931

Descripción

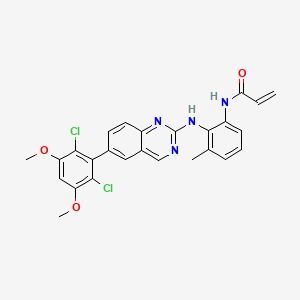

an FGFR4 inhibitor; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEBNKKOLVBTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538604-68-0 | |

| Record name | BLU-9931 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538604680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLU-9931 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK825B5DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BLU9931, a Selective and Irreversible FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BLU9931, a first-in-class, potent, and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the molecular interactions, cellular consequences, and anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule designed to selectively target and irreversibly inhibit the kinase activity of FGFR4.[1][2] Its mechanism is centered on the covalent modification of a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4.[3][4] This cysteine is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3), which instead have a tyrosine at the analogous position, providing a basis for the exquisite selectivity of this compound.[3]

The irreversible binding of this compound to Cys552 blocks the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[2] This targeted inhibition is particularly relevant in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19/FGFR4 signaling axis is aberrantly activated.[1][4]

Signaling Pathway Inhibition

Activation of FGFR4 by its ligand, Fibroblast Growth Factor 19 (FGF19), in conjunction with the co-receptor Klotho-β (KLB), triggers a signaling cascade that promotes oncogenesis.[1][5] this compound effectively abrogates this signaling by inhibiting FGFR4. Key downstream pathways affected include:

-

FRS2-MAPK/ERK Pathway: this compound treatment leads to a dose-dependent reduction in the phosphorylation of Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Mitogen-Activated Protein Kinase (MAPK, also known as ERK).[6][7]

-

PI3K-AKT Pathway: Inhibition of FGFR4 by this compound also results in decreased phosphorylation of AKT, a critical node in the cell survival pathway.[6][7]

-

STAT3 Pathway: In some cellular contexts, such as pancreatic cancer, this compound has been shown to inhibit the phosphorylation of STAT3.[5]

The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of apoptosis, and in some cases, cellular senescence.[5][6][8]

Quantitative Data

The potency, selectivity, and cellular activity of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| FGFR4 | 3 | Enzymatic Assay | [6][7] |

| FGFR1 | 591 | Enzymatic Assay | [7] |

| FGFR2 | 493 | Enzymatic Assay | [7] |

| FGFR3 | 150 | Enzymatic Assay | [7] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Assay Type | Reference |

| Hep 3B | Hepatocellular Carcinoma | 0.07 | Proliferation Assay | [6] |

| HuH7 | Hepatocellular Carcinoma | 0.11 | Proliferation Assay | [6] |

| JHH7 | Hepatocellular Carcinoma | 0.02 | Proliferation Assay | [6] |

| PK-1 | Pancreatic Ductal Adenocarcinoma | ~2 (effective concentration) | Proliferation Assay | [5] |

| T3M-4 | Pancreatic Ductal Adenocarcinoma | ~2 (effective concentration) | Proliferation Assay | [5] |

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Hep 3B | Hepatocellular Carcinoma | 10-100 mg/kg, oral, twice daily for 21 days | Dose-dependent tumor growth inhibition and regression | [6][7] |

| LIXC012 (PDX) | Hepatocellular Carcinoma | 30-100 mg/kg, oral, twice daily | Tumor regression |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (Omnia® Kinase Assay)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against FGFR family kinases.

Methodology:

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases, Omnia® Kinase Assay Kit (including Sox-based peptide substrate and ATP), and this compound.

-

Procedure:

-

Kinase reactions are set up in a 96- or 384-well plate format.

-

A master mix containing 10X Kinase Reaction Buffer, 10X peptide substrate, 10X ATP, and 10X DTT is prepared.

-

Serial dilutions of this compound are added to the wells.

-

The kinase enzyme is added to initiate the reaction.

-

The reaction is incubated at 30°C.

-

Fluorescence is measured kinetically (e.g., every 60 seconds for 60 minutes) or as an endpoint reading using a microplate reader with excitation at ~360 nm and emission at ~485 nm.

-

-

Data Analysis: The rate of the reaction (increase in fluorescence over time) is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Cellular Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins in cancer cell lines.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., Hep 3B, MDA-MB-453) are cultured to ~80% confluency and then treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of FGFR4, FRS2, MAPK, and AKT overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 72-120 hours.

-

Cell Viability Measurement:

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol.

-

The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence is measured using a microplate reader.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percent inhibition of proliferation. EC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Hepatocellular Carcinoma (HCC) Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of Hep 3B cells in Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and vehicle control groups.

-

Compound Administration: this compound is administered orally, typically twice daily, at doses ranging from 10 to 100 mg/kg.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to assess target engagement. For example, the expression of CYP7A1 mRNA, a downstream biomarker of FGFR4 signaling, can be measured by qRT-PCR.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: this compound Mechanism of Action in the FGFR4 Signaling Pathway.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Native Molecule Drug Discovery Assays Using Mass Spec - American Chemical Society [acs.org]

- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 8. chemrxiv.org [chemrxiv.org]

BLU9931: A Technical Guide to the Discovery and Development of a First-in-Class Covalent FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BLU9931, a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The aberrant signaling of the FGF19-FGFR4 axis has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC), making it a compelling target for therapeutic intervention.[1][2] this compound was developed as a first-in-class molecule to specifically target this pathway.[3][4][5]

Introduction to the FGF19-FGFR4 Signaling Axis in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and metabolism.[6] Dysregulation of this pathway is implicated in the development and progression of several cancers.[7] In hepatocellular carcinoma, the FGF19-FGFR4 signaling axis is a notable oncogenic driver.[1] FGF19, the primary ligand for FGFR4, binds to the receptor in the presence of the co-receptor β-Klotho (KLB), leading to FGFR4 dimerization and autophosphorylation.[8] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[1] Amplification of the FGF19 gene and overexpression of FGFR4 are observed in a significant portion of HCC cases, correlating with poor prognosis.[2] This dependency makes the FGF19-FGFR4 pathway an attractive target for precision cancer therapy.

The Discovery of this compound: A Structure-Guided Approach

The development of this compound was a landmark in targeting the FGFR family with high selectivity.[3] While several multi-kinase inhibitors with activity against FGFRs existed, they often lacked specificity, leading to off-target toxicities.[3] The discovery of this compound capitalized on a unique structural feature within the ATP-binding pocket of FGFR4. Unlike other FGFR paralogs (FGFR1, 2, and 3), FGFR4 possesses a cysteine residue (Cys552) in the hinge region proximal to the ATP-binding site.[9][10]

This unique cysteine provided an opportunity to design a covalent, irreversible inhibitor. This compound, a cell-permeable anilinoquinazoline derivative, was engineered to form a covalent bond with Cys552.[11] This covalent interaction ensures a prolonged and highly specific inhibition of FGFR4, while sparing other FGFR family members and the broader kinome.[3][4][5]

Mechanism of Action

This compound functions as a potent and irreversible inhibitor of FGFR4.[12] Its mechanism involves the acrylamide moiety of the molecule acting as a Michael acceptor for the thiol group of the Cys552 residue in the FGFR4 ATP-binding pocket.[8][9] This targeted covalent bond formation physically blocks ATP from binding, thereby preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.

The inhibition of FGFR4 by this compound leads to a dose-dependent reduction in the phosphorylation of key downstream signaling proteins, including FRS2, MAPK (ERK), and AKT.[3][12] This durable pathway inhibition ultimately suppresses cell proliferation, induces apoptosis in cancer cells dependent on FGFR4 signaling, and leads to tumor growth inhibition in vivo.[3][11]

Caption: The FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.

Caption: Irreversible inhibition of FGFR4 by this compound via covalent bonding.

Quantitative Data Summary

The preclinical evaluation of this compound generated significant quantitative data supporting its potency, selectivity, and anti-tumor activity.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nmol/L) | Kd (nmol/L) |

|---|---|---|

| FGFR4 | 3 | 6 |

| FGFR1 | 591 | - |

| FGFR2 | 493 | - |

| FGFR3 | 150 | - |

Data sourced from Hagel, M., et al. (2015) and MedchemExpress.[3][11][12]

Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines

| Cell Line | FGF19 Status | EC50 (µmol/L) |

|---|---|---|

| Hep 3B | Amplified | 0.04 - 0.07 |

| HuH7 | Expressed | 0.11 |

| JHH7 | Expressed | 0.02 |

| LIXC012 | Expressed | 0.14 |

| LIXC011 | Expressed | 1.2 |

Data sourced from Hagel, M., et al. (2015) and MedchemExpress.[3][12]

Table 3: In Vivo Efficacy of this compound in HCC Xenograft Models

| Xenograft Model | Dosing | Outcome |

|---|---|---|

| Hep 3B | 100 mg/kg, orally, twice daily for 21 days | Dose-dependent tumor growth inhibition and regression.[3] |

| LIXC012 | 100 mg/kg, orally, twice daily | Significant tumor growth inhibition.[13] |

Data sourced from Hagel, M., et al. (2015) and related studies.[3][13]

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

|---|---|

| Bioavailability (Oral) | 18% |

| Half-life (t1/2) | 2.3 hours |

Data from a 10 mg/kg oral dose. Sourced from Hagel, M., et al. (2015).[3][11]

Detailed Experimental Protocols

The following protocols are summarized from the methodologies reported in the primary literature on this compound.[3]

5.1. FGFR Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the IC50 of this compound against FGFR family kinases.

-

Materials: Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 proteins; 1x Kinase Reaction Buffer (KRB); CSKtide (substrate); ATP; this compound serial dilutions.

-

Procedure:

-

Incubate picomolar to low nanomolar concentrations of FGFR proteins in KRB.

-

Add 1 µmol/L of CSKtide and ATP (at Km concentration, typically 50-250 µmol/L).

-

Add serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the reaction mixture at 25°C for 90 minutes.

-

Terminate the reaction by adding a stop buffer.

-

Quantify kinase activity, typically using a luminescence-based or fluorescence-based assay to measure remaining ATP or phosphopeptide formation.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

5.2. Cell-Based FGFR Signaling Assay (Western Blot)

-

Objective: To assess the effect of this compound on FGFR4 pathway phosphorylation in cells.

-

Cell Lines: Hep 3B (FGF19-amplified HCC), MDA-MB-453 (FGFR4-driven breast cancer).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.3-300 nM) or DMSO for 1 hour.

-

For some experiments, stimulate the pathway with 100 ng/mL FGF19 for 10 minutes before lysis.

-

Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-FGFR, p-FRS2, p-MAPK, p-AKT, and their total protein counterparts. Use an antibody for a housekeeping protein (e.g., actin) as a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

5.3. Cell Proliferation Assay

-

Objective: To determine the anti-proliferative effect (EC50) of this compound on cancer cell lines.

-

Materials: HCC cell lines (e.g., Hep 3B, HuH7), complete growth medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach.

-

Treat cells with a serial dilution of this compound for 72 to 120 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader to quantify ATP levels, which correlate with the number of viable cells.

-

Calculate EC50 values from the dose-response curve.

-

5.4. In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of this compound in a mouse model.

-

Animal Model: Female BALB/c nude mice.

-

Procedure:

-

Subcutaneously implant HCC cells (e.g., 5 x 10^6 Hep 3B cells) into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (vehicle, this compound at various doses, positive control like sorafenib).

-

Administer this compound orally, typically twice daily (e.g., at 10, 30, 100 mg/kg).

-

Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days).

-

At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic biomarker analysis (e.g., qRT-PCR for CYP7A1).

-

Analyze data for tumor growth inhibition and statistical significance.

-

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

The discovery and preclinical development of this compound represent a successful application of structure-based drug design to create a highly selective and potent therapeutic agent.[3][4][5] By targeting a unique cysteine residue in FGFR4, this compound achieves remarkable paralog selectivity, minimizing the potential for off-target effects associated with pan-FGFR inhibitors.[3][9] Preclinical data robustly demonstrate its ability to inhibit the oncogenic FGF19-FGFR4 signaling pathway, leading to significant anti-proliferative effects in vitro and tumor regression in vivo in models of hepatocellular carcinoma.[3][14] this compound established a new paradigm for treating a genetically defined subset of HCC patients and paved the way for the clinical development of next-generation selective FGFR4 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. oaepublish.com [oaepublish.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 8. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]

BLU9931: A Potent and Selective Irreversible Inhibitor of FGFR4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BLU9931 is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) characterized by an activated FGFR4 signaling pathway. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, chemically named N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide, is a small molecule with a molecular formula of C26H22Cl2N4O3 and a molecular weight of 509.38 g/mol .[1] Its structure is characterized by an anilinoquinazoline core, which interacts with the hinge region of the FGFR4 kinase domain, and a dichlorodimethoxyphenyl group that occupies a hydrophobic pocket, contributing to its selectivity.[2] The key feature for its irreversible inhibition is the acrylamide moiety, which forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFR4.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide | [1] |

| Molecular Formula | C26H22Cl2N4O3 | [1] |

| Molecular Weight | 509.38 g/mol | [1] |

| CAS Number | 1538604-68-0 | [1] |

| Solubility | Soluble in DMSO; Insoluble in H2O | [1] |

Mechanism of Action

This compound is a highly selective and irreversible inhibitor of FGFR4.[1] Its mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552) within the ATP-binding pocket of FGFR4.[2] This specific cysteine residue is unique to FGFR4 among the FGFR family members (FGFR1, 2, and 3), which possess a tyrosine at the equivalent position.[2] This structural difference is the basis for this compound's remarkable selectivity.

The binding of this compound to FGFR4 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[3] In cancer cells with an activated FGF19-FGFR4 signaling axis, this inhibition leads to the suppression of key downstream effectors, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (AKT).[1][3] The blockade of these pathways ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[3]

Quantitative Data

This compound exhibits potent inhibitory activity against FGFR4 with high selectivity over other FGFR family members and a wide range of other kinases.

Table 2: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| FGFR4 IC50 | 3 nM | Biochemical Assay | [1] |

| FGFR1 IC50 | 591 nM | Biochemical Assay | [1] |

| FGFR2 IC50 | 493 nM | Biochemical Assay | [1] |

| FGFR3 IC50 | 150 nM | Biochemical Assay | [1] |

| Hep 3B EC50 | 0.07 µM | Cell Proliferation Assay | [3] |

| HuH7 EC50 | 0.11 µM | Cell Proliferation Assay | [3] |

| JHH7 EC50 | 0.02 µM | Cell Proliferation Assay | [3] |

Experimental Protocols

Chemical Synthesis

The synthesis of this compound has been described in patent application WO2014011900, where it is referred to as "compound 25".[1] The synthesis involves a multi-step process culminating in the formation of the N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide structure.

In Vitro FGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR family kinases.

Methodology:

-

Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

Kinase reactions are performed in a buffer containing ATP at its Km concentration and a suitable peptide substrate.

-

This compound is serially diluted and added to the reaction mixtures.

-

The reactions are incubated at room temperature for a defined period (e.g., 60 minutes).

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method or mobility shift assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Hepatocellular carcinoma cell lines (e.g., Hep 3B, HuH7, JHH7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The half-maximal effective concentration (EC50) values are determined from the dose-response curves.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of human HCC cells (e.g., Hep 3B).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

This compound is a pioneering selective and irreversible inhibitor of FGFR4 with compelling preclinical data supporting its potential as a targeted therapy for hepatocellular carcinoma. Its unique mechanism of action, centered on the covalent modification of Cys552, provides a strong rationale for its high selectivity and potency. The data and protocols presented in this guide offer a valuable resource for the scientific community to further investigate and build upon the therapeutic promise of this compound and other selective FGFR4 inhibitors.

References

An In-depth Technical Guide to the Covalent Binding of BLU9931 to Cys552 of FGFR4

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU9931 is a first-in-class, potent, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of the FGFR4 ATP-binding pocket. This covalent modification leads to the sustained inhibition of FGFR4 signaling, which is implicated in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) with an activated FGF19-FGFR4 signaling axis. This guide provides a comprehensive overview of the covalent binding of this compound to Cys552, including the underlying signaling pathways, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Introduction: The FGF19-FGFR4 Signaling Axis in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various physiological processes, including cell proliferation, differentiation, and metabolism.[1] The FGF19 subfamily of ligands, which includes FGF19, acts in an endocrine manner. FGF19 signals exclusively through FGFR4 in a complex with its co-receptor β-Klotho (KLB).[2][3] Aberrant activation of the FGF19-FGFR4 signaling axis, often driven by FGF19 amplification, is a key oncogenic driver in a subset of hepatocellular carcinomas.[1]

Upon binding of FGF19 to the FGFR4-KLB complex, FGFR4 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[3][4] Key downstream effector pathways include the RAS-RAF-MAPK and PI3K-AKT pathways, which are activated through the phosphorylation of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[4][5] This leads to increased cell proliferation and survival, contributing to tumor growth.[4][5]

dot

Caption: FGF19-FGFR4 Signaling Pathway.

This compound: A Covalent Inhibitor of FGFR4

This compound was specifically designed as a selective and irreversible inhibitor of FGFR4.[1] Its selectivity is achieved by targeting a unique cysteine residue (Cys552) present in the hinge region of the ATP-binding pocket of FGFR4, which is replaced by a tyrosine in other FGFR family members (FGFR1, FGFR2, and FGFR3).[6] this compound contains an acrylamide "warhead" that forms a covalent bond with the thiol group of Cys552 through a Michael addition reaction.[1] This irreversible binding locks the inhibitor in the ATP-binding site, leading to potent and sustained inhibition of FGFR4 kinase activity. The crystal structure of this compound in complex with FGFR4 (PDB ID: 4XCU) confirms this covalent interaction.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Biochemical Potency of this compound

| Target | IC50 (nM) | K_d_ (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Reference(s) |

| FGFR4 | 3 | 6 | 0.6 x 10⁵ | [10] |

| FGFR1 | 591 | - | - | [10] |

| FGFR2 | 493 | - | - | [10] |

| FGFR3 | 150 | - | - | [10] |

| Non-covalent analog | 938 | - | - |

IC50: Half-maximal inhibitory concentration; K_d_: Dissociation constant; k_inact_/K_I_: Second-order rate constant of inactivation.

Table 2: Kinome Selectivity of this compound

| Kinase | % Inhibition at 3 µM | K_d_ (nM) | Selectivity Score S(10) | Reference(s) |

| FGFR4 | 99.7 | 6 | 0.005 | |

| CSF1R | 90.1 | 2716 |

Data from KINOMEscan profile of 456 kinases. The S(10) selectivity score reflects the fraction of kinases inhibited by more than 90% at a given concentration.

Table 3: Cellular Activity of this compound in HCC Cell Lines

| Cell Line | EC50 (µM) | FGF19/FGFR4/KLB Status | Reference(s) |

| Hep 3B | 0.07 | Amplified/High/High | [10] |

| HuH7 | 0.11 | High/High/High | [10] |

| JHH7 | 0.02 | High/High/High | [10] |

| SNU878 | 5.2 | High/High/Low |

EC50: Half-maximal effective concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding and activity of this compound.

In Vitro FGFR Kinase Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against FGFR family members.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

CSKtide substrate (1 µM)

-

ATP (at K_M_ concentration, typically 50-250 µM)

-

1x Kinase Reaction Buffer (KRB): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

This compound serial dilutions in DMSO

-

Stop buffer

-

Caliper EZReader2 or similar microfluidic capillary electrophoresis system

Procedure:

-

Prepare a reaction mixture containing the respective FGFR kinase, CSKtide substrate, and ATP in 1x KRB.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Incubate the reaction at 25°C for 90 minutes.

-

Terminate the reaction by adding the stop buffer.

-

Analyze the reaction products using a Caliper EZReader2 to measure the extent of substrate phosphorylation.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Determination of k_inact_ and K_I_

This protocol outlines a method to determine the kinetic parameters of irreversible inhibition.[11][12]

Materials:

-

Recombinant FGFR4 kinase domain

-

This compound

-

Reaction buffer (as in 4.1)

-

Mass spectrometer or activity-based readout system

Procedure:

-

Incubate a fixed concentration of FGFR4 with varying concentrations of this compound in the reaction buffer at a constant temperature (e.g., 25°C).

-

At various time points, quench the reaction and measure the remaining enzyme activity or directly measure the formation of the covalent adduct by mass spectrometry.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line represents the observed rate constant (k_obs_).

-

Plot the k_obs_ values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine k_inact_ and K_I_: k_obs_ = k_inact_ * [I] / (K_I_ + [I]) where [I] is the inhibitor concentration.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol describes the use of mass spectrometry to confirm the covalent binding of this compound to FGFR4.[13][14]

Materials:

-

Recombinant FGFR4 kinase domain

-

This compound

-

Incubation buffer (e.g., PBS)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate recombinant FGFR4 with an excess of this compound in the incubation buffer for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours at room temperature).

-

As a control, incubate FGFR4 with DMSO.

-

Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

-

Analyze the samples by LC-MS.

-

Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

-

A mass shift corresponding to the molecular weight of this compound in the inhibitor-treated sample compared to the control confirms the formation of a covalent adduct.[1]

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biokin.com [biokin.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

BLU9931: A Comprehensive Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity of BLU9931, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a detailed overview of the compound's binding affinity, inhibitory concentrations, and the experimental methodologies used to determine its highly selective profile.

Executive Summary

This compound is a first-in-class, highly selective, and irreversible small-molecule inhibitor of FGFR4.[1] It demonstrates remarkable potency against FGFR4 while exhibiting minimal activity against other kinases, including the closely related FGFR family members.[1][2] This selectivity is attributed to its unique covalent binding mechanism to a cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, a feature not conserved across other FGFR paralogs.[2][3] Kinome-wide screening has confirmed that this compound interacts with a very limited number of off-target kinases, making it a valuable tool for studying FGFR4-driven biology and a promising therapeutic candidate for cancers with an activated FGFR4 signaling pathway, such as hepatocellular carcinoma (HCC).[1][4]

Quantitative Selectivity Data

The selectivity of this compound has been rigorously quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound against a panel of kinases.

Table 2.1: Potency against FGFR Family Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. FGFR4 |

| FGFR4 | 3[2][4][5][6] | 1 |

| FGFR1 | 591[2][4] | ~197 |

| FGFR2 | 493[2][4] | ~164 |

| FGFR3 | 150[2][4] | 50 |

Table 2.2: Kinome-wide Selectivity Profile (KINOMEscan)

| Kinase | Binding (Kd, nM) | % Inhibition at 3 µM |

| FGFR4 | 6[4][5][7] | 99.7[2][4] |

| CSF1R | 2716[4][7] | 90.1[4] |

Of 398 wild-type kinases screened, only FGFR4 and CSF1R showed significant binding.[4] The selectivity score S(10) at 3 µmol/L for this compound is 0.005.[4]

Table 2.3: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| Hep 3B | Hepatocellular Carcinoma | 0.07[5] |

| HuH7 | Hepatocellular Carcinoma | 0.11[5] |

| JHH7 | Hepatocellular Carcinoma | 0.02[5] |

| A498 | Clear Cell Renal Cell Carcinoma | 4.6[8] |

| A704 | Clear Cell Renal Cell Carcinoma | 3.8[8] |

| 769-P | Clear Cell Renal Cell Carcinoma | 2.7[8] |

| MDA-MB-453 (FGFR4 Y367C) | Breast Cancer | 0.32[6] |

| MCF7 (low FGFR4) | Breast Cancer | 2.34[6] |

| MDA-MB-231 (low FGFR4) | Breast Cancer | 3.76[6] |

Experimental Protocols

The following sections detail the methodologies employed to assess the kinase selectivity of this compound.

Biochemical Kinase Inhibition Assays (FGFR1-4)

Objective: To determine the in vitro inhibitory potency of this compound against recombinant FGFR family kinases.

Methodology:

-

Assay Platform: Caliper EZReader2, a microfluidic capillary electrophoresis platform.[6]

-

Enzymes: Recombinant FGFR proteins (picomolar to low nanomolar concentrations).[6]

-

Substrate: CSKtide (1 µM).[6]

-

ATP Concentration: Set at the Km for each respective kinase (50 to 250 µM).[6]

-

Reaction Buffer: 1x Kinase Reaction Buffer.[6]

-

Procedure:

-

FGFR enzymes were incubated with a dilution series of this compound.

-

The kinase reaction was initiated by the addition of ATP and CSKtide substrate.

-

The reaction mixture was incubated for 90 minutes at 25°C.[6]

-

The reaction was terminated by the addition of a stop buffer.[6]

-

The amount of phosphorylated substrate was quantified using the Caliper EZReader2.

-

-

Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic dose-response model.[6]

Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of this compound across a broad panel of human kinases.

Methodology:

-

Assay Platform: KINOMEscan (DiscoverX), a competitive binding assay.[4][7]

-

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified by qPCR of the DNA tag.

-

Procedure:

-

This compound was screened at a concentration of 3 µM against a panel of 456 kinases and disease-relevant mutants.[4]

-

The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand, relative to a DMSO control.

-

-

Data Analysis: A selectivity score (S(10)) was calculated, representing the number of kinases with greater than 90% inhibition divided by the total number of kinases tested.[4] Dissociation constants (Kd) were also determined for significantly inhibited kinases.[4][7]

Cellular Proliferation and Signaling Assays

Objective: To evaluate the effect of this compound on cell viability and downstream FGFR4 signaling in cancer cell lines.

Methodology:

-

Cell Viability Assay (e.g., CellTiter-Glo):

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a dilution series of this compound for a duration equivalent to two cell-doubling times.[6]

-

Cell viability was assessed using the CellTiter-Glo luminescent assay, which measures ATP levels.

-

EC50 values were determined from the dose-response curves.[6]

-

-

Western Blot Analysis for Signaling Pathway Inhibition:

-

Cells were treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[5]

-

Cell lysates were prepared and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and probed with antibodies against phosphorylated and total forms of FGFR4 and downstream signaling proteins such as FRS2, MAPK, and AKT.[5]

-

Actin was used as a loading control.[4]

-

Visualizations

FGFR4 Signaling Pathway

Caption: FGFR4 signaling cascade and the inhibitory action of this compound.

Kinase Selectivity Assay Workflow

Caption: Workflow for biochemical kinase inhibition assay.

Conclusion

This compound is a paradigm of a highly selective kinase inhibitor, demonstrating exceptional potency for its intended target, FGFR4, while largely sparing other kinases. The quantitative data and experimental methodologies outlined in this guide underscore its specificity. This profile makes this compound an invaluable chemical probe for elucidating the role of FGFR4 in health and disease, and a strong candidate for further clinical development in FGFR4-dependent malignancies.

References

- 1. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of BLU9931

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU9931 is a first-in-class, potent, highly selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant activation of the FGF19/FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, quantitative data on its activity, detailed experimental methodologies, and insights into potential resistance mechanisms.

Introduction to this compound

This compound was developed as a targeted therapy for cancers harboring an activated FGFR4 signaling pathway.[1] It exhibits exquisite selectivity for FGFR4 over other FGFR paralogs (FGFR1, 2, and 3) and the broader kinome.[2][3][4] This selectivity is attributed to its unique mechanism of action, which involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR4.[5][6] This irreversible inhibition leads to sustained blockade of downstream signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a dependency on FGFR4 signaling.[2][7]

Mechanism of Action

This compound is an irreversible inhibitor that specifically targets Cysteine 552 (Cys552) located in the ATP-binding pocket of FGFR4.[5][6] This cysteine residue is not present in the other FGFR family members, which largely accounts for the high selectivity of this compound.[5] By forming a covalent bond with Cys552, this compound permanently inactivates the kinase activity of FGFR4, preventing the transfer of phosphate from ATP to its substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to BLU9931 in Hepatocellular Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BLU9931, a first-in-class, potent, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and its significant role in the research and potential treatment of hepatocellular carcinoma (HCC). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies utilized in its evaluation.

Introduction: Targeting the FGF19-FGFR4 Axis in HCC

Hepatocellular carcinoma is a major global health concern with limited therapeutic options for advanced stages of the disease.[1][2] A subset of HCC tumors is driven by the aberrant activation of the FGF19-FGFR4 signaling pathway.[1][2][3] Fibroblast growth factor 19 (FGF19), the primary ligand for FGFR4, is amplified in approximately 6-12% of HCC cases.[4] The binding of FGF19 to FGFR4 and its co-receptor Klotho-β (KLB) triggers a signaling cascade that promotes tumor cell proliferation and survival.[1][4]

This compound was developed as a highly selective and irreversible inhibitor of FGFR4, designed to specifically target this oncogenic driver in HCC.[3][4] Its unique mechanism offers a promising therapeutic strategy for a defined patient population with FGF19-driven HCC.[3][4]

Mechanism of Action of this compound

This compound achieves its high potency and selectivity for FGFR4 through a targeted covalent inhibition mechanism. It forms an irreversible covalent bond with a unique cysteine residue, Cys552, located in the ATP-binding pocket of FGFR4.[1] This cysteine is not present in other FGFR family members (FGFR1, 2, and 3), which have a tyrosine at the corresponding position, thus conferring exquisite selectivity for FGFR4.[5] This irreversible binding leads to sustained inhibition of FGFR4 signaling.[4]

The inhibition of FGFR4 by this compound blocks the downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival.[2][6]

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent and selective activity against FGFR4 and its efficacy in HCC models with an activated FGF19-FGFR4 pathway.

This compound exhibits significant potency against FGFR4 with remarkable selectivity over other FGFR family members.

| Target | IC50 (nmol/L) | Reference |

| FGFR4 | 3 | [4][7] |

| FGFR1 | 591 | [4][7] |

| FGFR2 | 493 | [4][7] |

| FGFR3 | 150 | [4][7] |

Table 1: Kinase Inhibitory Potency of this compound.

The anti-proliferative effects of this compound were assessed in a panel of HCC cell lines. Sensitivity to this compound correlates with the expression of a functional FGF19-FGFR4-KLB signaling complex.

| Cell Line | EC50 (µmol/L) | FGF19/FGFR4/KLB Status | Reference |

| Hep 3B | 0.07 | High Expression / Amplified FGF19 | [8] |

| HuH7 | 0.11 | High Expression | [8] |

| JHH7 | 0.02 | High Expression | [8] |

| SNU878 | 5.2 | High FGF19/FGFR4, Low KLB | [4] |

Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines.

Oral administration of this compound led to significant dose-dependent tumor growth inhibition and even regression in HCC xenograft models.

| Model | Dosing | Outcome | Reference |

| Hep 3B Xenograft | 100 mg/kg, twice daily for 21 days | Tumor regression; 2/9 mice tumor-free 30 days post-treatment | [4] |

| LIXC012 PDX | 30-100 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [9] |

Table 3: In Vivo Antitumor Efficacy of this compound.

The pharmacokinetic profile of this compound was evaluated in mice, demonstrating moderate oral bioavailability.

| Parameter | Value | Dosing | Reference |

| Bioavailability | 18% | 10 mg/kg, oral | [4] |

| Half-life (t1/2) | 2.3 hours | 10 mg/kg, oral | [4] |

Table 4: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

This protocol is designed to determine the EC50 of this compound in HCC cell lines.

Detailed Steps:

-

Cell Culture: HCC cell lines such as Hep 3B, HuH7, and JHH7 are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[10]

-

Treatment: A serial dilution of this compound is prepared and added to the wells.

-

Incubation: Plates are incubated for 72 hours to allow for the compound to exert its effect.[11]

-

Viability Assessment: Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels, an indicator of metabolically active cells.

-

Data Analysis: The resulting data is normalized to vehicle-treated controls, and the EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the FGFR4 signaling pathway.

Detailed Steps:

-

Cell Treatment: HCC cells (e.g., Hep 3B) are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[12] For stimulation, 100 ng/mL of FGF19 can be added for the final 10 minutes before lysis.[4][12]

-

Cell Lysis: Cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FGFR4, FRS2, ERK, and Akt.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This protocol outlines the methodology for evaluating the antitumor activity of this compound in mouse models.

Detailed Steps:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used for these studies.[13]

-

Tumor Implantation: HCC cells (e.g., Hep 3B) or patient-derived xenograft (PDX) fragments are implanted subcutaneously.[13][14]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume before the mice are randomized into different treatment cohorts.

-

Drug Administration: this compound is formulated for oral gavage and administered at various doses (e.g., 10-100 mg/kg) on a specified schedule (e.g., twice daily).[8]

-

Monitoring: Tumor size and body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., qRT-PCR for CYP7A1 and EGR1, or immunohistochemistry for Ki-67).[4][9]

Resistance Mechanisms and Future Directions

While this compound represents a significant advancement, the potential for acquired resistance is a critical consideration in targeted cancer therapy. Studies on the next-generation FGFR4 inhibitor, fisogatinib (BLU-554), have identified on-target mutations in the FGFR4 kinase domain as a mechanism of clinical resistance.[15] Furthermore, activation of bypass signaling pathways, such as the EGFR pathway, has been identified as another potential resistance mechanism to FGFR4 inhibition in HCC.[16]

Future research will likely focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents (e.g., EGFR inhibitors) or immunotherapies to overcome or prevent resistance.[16][17][18]

-

Biomarker Development: Refining patient selection biomarkers beyond FGF19 amplification to better predict response to FGFR4 inhibition.

-

Next-Generation Inhibitors: Designing novel FGFR4 inhibitors that can overcome known resistance mutations.

Conclusion

This compound is a pioneering, highly selective, and irreversible inhibitor of FGFR4 that has been instrumental in validating the FGF19-FGFR4 signaling axis as a therapeutic target in a subset of hepatocellular carcinoma. The robust preclinical data, supported by detailed experimental methodologies, underscore its potential and provide a strong foundation for the continued development of targeted therapies for HCC. This technical guide serves as a resource for researchers dedicated to advancing the field of liver cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combination therapy might improve outcomes in treatment-resistant liver cancer - ecancer [ecancer.org]

- 18. Combination therapy for advanced hepatocellular carcinoma: do we see the light at the end of the tunnel? - Zhang - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

BLU9931 in Pancreatic Cancer: A Technical Guide to a Targeted Therapeutic Approach

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the investigational drug BLU9931 and its applications in the context of pancreatic cancer research. Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options.[1] The fibroblast growth factor (FGF) and its receptor (FGFR) signaling pathway has been identified as a critical player in the tumorigenesis and progression of various cancers, including pancreatic cancer.[2] this compound, a first-in-class, potent, and highly selective irreversible inhibitor of FGFR4, has emerged as a promising agent in preclinical studies, offering a targeted approach for a subset of pancreatic tumors.[1][3][4] This guide details its mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and visualizes the complex biological processes involved.

The Role of the FGF19/FGFR4 Axis in Pancreatic Cancer

Fibroblast growth factor receptor 4 (FGFR4), a transmembrane tyrosine kinase receptor, is overexpressed in approximately half of all PDACs.[1] Its expression has been positively correlated with larger primary tumors and more advanced disease stages.[1][5] The primary ligand for FGFR4 is FGF19. The binding of FGF19 to the FGFR4-Klotho-β (KLB) co-receptor complex triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][6]

This activation of the FGF19/FGFR4 axis is implicated in numerous cellular processes that contribute to cancer progression, including cell proliferation, migration, and differentiation.[1] Key downstream pathways activated include the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][6] In pancreatic cancer, this signaling network promotes cell proliferation and invasion while concurrently suppressing cellular senescence, a natural barrier to tumor growth.[1] Some studies also indicate that HNF1A, an oncogenic transcription factor, drives metastasis in PDAC through the upregulation of FGFR4.[7]

This compound: Mechanism of Action

This compound is a highly selective and irreversible small-molecule inhibitor designed specifically to target FGFR4.[1][8] Its selectivity is a key feature, as other multi-kinase inhibitors that target FGFR1-3 have shown limited efficacy against FGFR4.[2][9]

The mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue, Cys552, located within the ATP-binding pocket of FGFR4.[1][8] This cysteine is unique to FGFR4 among the FGFR family members, which accounts for the drug's high selectivity.[8] By irreversibly binding to this site, this compound effectively blocks the kinase activity of the receptor, preventing the downstream signaling that drives tumor growth and survival.[1]

Figure 1: Mechanism of this compound irreversible inhibition of FGFR4.

Preclinical Applications and Efficacy in Pancreatic Cancer Models

Extensive preclinical research, primarily utilizing pancreatic cancer cell lines with high FGFR4 expression (such as PK-1), has elucidated the therapeutic potential of this compound.[1]

Studies have consistently shown that this compound attenuates the proliferation of PDAC cells that have activated FGF19/FGFR4 signaling.[1][10] This anti-proliferative effect is not due to apoptosis but rather to the induction of cellular senescence.[1] this compound achieves this in part by downregulating SIRT1 and SIRT6, two proteins known to suppress senescence.[1][10]

Furthermore, this compound significantly inhibits PDAC cell invasion.[1] This is mechanistically linked to the downregulation of membrane-type matrix metalloproteinase-1 (MT1-MMP), which in turn reduces the activity of MMP2, a key enzyme in the degradation of the extracellular matrix required for cell invasion.[1] Interestingly, while impacting proliferation and invasion, this compound does not appear to alter cancer stemness features, such as the expression of stemness markers or resistance to conventional chemotherapy agents like gemcitabine.[1][11]

Figure 2: FGF19/FGFR4 signaling pathway and points of this compound intervention.

A novel therapeutic strategy emerging from this compound research is the combination of senescence-inducing agents with senolytics (drugs that selectively kill senescent cells).[1] After treatment with this compound, the resulting senescent PDAC cells become vulnerable to the senolytic drug quercetin, which effectively induces cell death.[1] This two-step approach—first arresting tumor growth via senescence and then eliminating the arrested cells—could provide a more durable therapeutic response and potentially overcome tumor recurrence.[1]

Quantitative Data Summary

The potency and activity of this compound have been quantified in various assays. The tables below summarize key data points from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| IC₅₀ | 3 nM | FGFR4 Kinase | [3] |

| K_d_ | 6 nM | FGFR4 Binding | [3] |

| EC₅₀ | 0.07 µM | Hep 3B Cell Proliferation | [3] |

| EC₅₀ | 0.11 µM | HuH7 Cell Proliferation | [3] |

| EC₅₀ | 0.02 µM | JHH7 Cell Proliferation |[3] |

Note: EC₅₀ values are for hepatocellular carcinoma (HCC) cell lines but demonstrate the potent anti-proliferative activity of this compound in FGFR4-driven cancers.

Table 2: Effects of this compound on Pancreatic Cancer Cells (PK-1 Line)

| Experimental Endpoint | Treatment | Observation | Reference |

|---|---|---|---|

| Cell Proliferation | 2 µM this compound | Reduced cell growth | [1] |

| Downstream Signaling | 2 µM this compound | Inhibition of p-ERK, p-AKT, p-STAT3 | [1] |

| Cell Invasion | 2 µM this compound | Inhibition of invasion | [1] |

| Gene Expression | 2 µM this compound | Downregulation of MT1-MMP, SIRT1, SIRT6 | [1] |

| Cellular State | 2 µM this compound | Induction of senescence | [1] |

| Combination Effect | this compound + Quercetin | Induction of cell death (senolysis) |[1] |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for evaluating the effects of targeted inhibitors. The following are detailed protocols for key experiments cited in this compound pancreatic cancer studies.[1][11]

-

Cell Lines: Human PDAC cell line PK-1, known for high endogenous FGFR4 expression and the G388R single-nucleotide polymorphism, is a primary model.[1] Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Inhibitors: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM) and stored at -20°C. The final concentration in culture media is typically achieved by serial dilution, with a corresponding DMSO concentration used for vehicle controls.

-

Seeding: Plate PDAC cells (e.g., PK-1) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).

-

Quantification: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of growth inhibition.

Figure 3: Standard workflow for a cell proliferation assay.

-

Cell Lysis: Culture cells to ~80% confluency and treat with this compound for a specified time (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™) in a 24-well plate with serum-free medium.

-

Cell Seeding: Suspend PDAC cells in serum-free medium and seed them into the upper chamber of the insert.

-

Treatment: Add this compound or vehicle to both the upper and lower chambers. The lower chamber contains medium with FBS as a chemoattractant.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel matrix.

-

Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Conclusion and Future Directions

This compound represents a rationally designed, targeted therapy that shows significant promise in preclinical models of pancreatic cancer characterized by FGFR4 overexpression.[1] Its ability to inhibit proliferation, block invasion, and induce a senescent state that can be targeted by senolytics provides a multi-pronged attack on the tumor.[1][10] The high selectivity of this compound for FGFR4 may also translate to a more favorable safety profile compared to broader kinase inhibitors.[8][9]

While these preclinical findings are encouraging, the translation of this research into clinical practice is the critical next step. Future studies should focus on:

-

Biomarker Development: Identifying robust biomarkers beyond FGFR4 expression to select patients most likely to respond to this compound.

-

Clinical Trials: Designing and executing clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced pancreatic cancer, both as a monotherapy and in combination with other agents like senolytics or standard chemotherapy.[12]

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to this compound to develop strategies to overcome them.

References

- 1. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering role of FGFR signalling pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway [en-cancer.fr]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 7. Targeting FGFR4 Abrogates HNF1A-driven Metastasis in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. FGFR4 Inhibitor this compound Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Exploring the Horizon: Anti-Fibroblast Growth Factor Receptor Therapy in Pancreatic Cancer with Aberrant Fibroblast Growth Factor Receptor Expression—A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating BLU9931 in FGF19-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BLU9931, a selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for the investigation of its therapeutic potential in cancers driven by the FGF19-FGFR4 signaling axis. This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The FGF19-FGFR4 Signaling Axis in Oncology

The Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, FGFR4, constitute a critical signaling pathway in normal physiology, particularly in bile acid homeostasis. However, aberrant activation of this pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC) and has been implicated in other malignancies such as pancreatic, breast, and colorectal cancers.[1][2][3][4]

Amplification of the FGF19 gene or overexpression of its protein leads to constitutive activation of FGFR4, a receptor tyrosine kinase.[5] This, in turn, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote unrestrained cell proliferation, survival, and invasion.[2][5] The dependency of these tumors on the FGF19-FGFR4 axis presents a compelling rationale for targeted therapeutic intervention.

This compound has emerged as a first-in-class, potent, and highly selective irreversible inhibitor of FGFR4.[6] It forms a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to sustained target inhibition.[7][8] This high selectivity for FGFR4 over other FGFR paralogs minimizes off-target effects, a desirable characteristic for targeted cancer therapies.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC50 (Kinase Assay) | - | - | 3 nM | [9] |

| Kd | - | - | 6 nM | [9] |

| EC50 (Proliferation) | Hep 3B | Hepatocellular Carcinoma | 0.07 µM | [9] |

| HuH7 | Hepatocellular Carcinoma | 0.11 µM | [9] | |

| JHH7 | Hepatocellular Carcinoma | 0.02 µM | [9] | |

| IC50 (Proliferation) | Hep 3B2 | Hepatocellular Carcinoma | 0.058 µM | [1] |

| A498 | Clear Cell Renal Cell Carcinoma | 4.6 µM | ||

| A704 | Clear Cell Renal Cell Carcinoma | 3.8 µM | ||

| 769-P | Clear Cell Renal Cell Carcinoma | 2.7 µM |

Table 2: Selectivity Profile of this compound (IC50)

| Target | IC50 | Fold Selectivity vs. FGFR4 | Reference |

| FGFR4 | 3 nM | - | [5] |

| FGFR1 | 591 nM | ~197x | [5] |

| FGFR2 | 493 nM | ~164x | [5] |

| FGFR3 | 150 nM | 50x | [5] |

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| Hep 3B | Hepatocellular Carcinoma | 10-100 mg/kg, BID, p.o. | Dose-dependent tumor growth inhibition and regression | [9][10] |

| A498 | Clear Cell Renal Cell Carcinoma | Not Specified | Tumor shrinkage | [11] |

| Gastric Cancer Model | Gastric Cancer | Not Specified | Inhibition of tumor growth | [12] |

Signaling Pathways and Mechanism of Action

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-Klotho co-receptor complex on the cell surface induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades critical for cell growth and survival.

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Mechanism of Action of this compound